N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Description
N-[1-(Benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide (CAS RN: 1043008-04-3) is a synthetic small molecule characterized by a multifunctional structure. The compound features:
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-18-7-5-8-19(17-18)24(30)27-12-14-28(15-13-27)25(31)23(26-22(29)21-11-6-16-34-21)35(32,33)20-9-3-2-4-10-20/h2-11,16-17,23H,12-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVSZAREBUYVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. The compound's structure includes a benzenesulfonyl group and a piperazine moiety, which are known to influence various biological activities, particularly in the modulation of neurotransmitter receptors.
Structural Characteristics
The molecular formula for this compound is C₁₈H₁₈N₂O₃S, with a molecular weight of 370.47 g/mol. Its structure facilitates interactions with biological targets, making it a candidate for pharmacological applications.
The biological activity of this compound is largely attributed to its piperazine ring, which can act as both a hydrogen bond donor and acceptor. This feature allows the compound to interact with various receptors, potentially influencing neurotransmission pathways. The benzenesulfonyl group enhances the compound's hydrophobic interactions, which may contribute to its oral bioavailability and overall pharmacological profile.
Pharmacological Effects
Research indicates that compounds containing piperazine moieties can exhibit diverse pharmacological effects, including:
- Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, likely due to their interaction with serotonin and dopamine receptors.
- Antipsychotic Properties : Similar compounds have shown efficacy in modulating dopaminergic pathways, which are crucial in treating psychotic disorders.
- Cardiovascular Effects : Some studies have indicated that benzenesulfonamide derivatives can affect perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .
Comparative Analysis
To better understand the pharmacological potential of this compound, it is useful to compare its activity with other related compounds. Below is a summary table of similar compounds and their reported activities:
In vitro Studies
In vitro studies have shown that the compound interacts with specific neurotransmitter receptors. For example:
- Serotonin Receptors : Binding affinity studies indicate that the compound may modulate serotonin receptor activity, potentially influencing mood regulation.
In vivo Studies
In vivo experiments using isolated rat heart models demonstrated that certain benzenesulfonamide derivatives can significantly alter perfusion pressure over time. Such findings suggest that this compound could similarly impact cardiovascular dynamics .
Comparison with Similar Compounds
Key Observations :
- Piperazine Substitution : The target compound’s 3-methylbenzoyl group (electron-withdrawing) contrasts with BZ-I’s furan-2-carbonyl (electron-rich) and Compound 34’s 2-methoxyphenyl (electron-donating), affecting receptor affinity and solubility.
- Terminal Groups : The benzenesulfonyl group in the target compound may enhance metabolic stability compared to benzothiazole (BZ-I) or benzofuran (Compound 34) termini.
Pharmacological Profiles
Antiproliferative Activity
Anti-HIV Activity
- Compound 9a (1-(2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-3-phenylthiourea): Inhibited HIV-1 replication with EC₅₀ = 2.7 µM, linked to thiourea-mediated protease inhibition .
Target Compound : While direct data are unavailable, the benzenesulfonyl group may confer resistance to enzymatic degradation, a trait critical for antiviral efficacy.
Physicochemical Properties
Notes:
- Compounds with sulfonamide groups (e.g., 6d) exhibit higher melting points due to intermolecular hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
